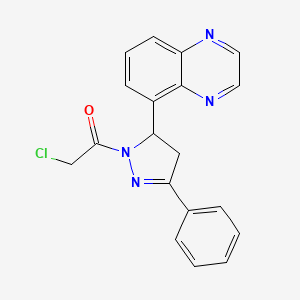![molecular formula C25H31N3O6 B2358155 [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate CAS No. 1087778-46-8](/img/structure/B2358155.png)
[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate is a useful research compound. Its molecular formula is C25H31N3O6 and its molecular weight is 469.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Studies on the chemical synthesis and reactions involving similar complex chemical structures have explored various synthesis pathways and reaction mechanisms. For instance, Valiullina et al. (2017) investigated the "Unusual course of 'enolate-imine' condensation" which could provide insights into the synthesis approaches for complex molecules, including [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate (Valiullina et al., 2017).
Intramolecular Interactions and Crystal Packing
The study of intramolecular interactions and crystal packing is crucial in understanding the structural characteristics of complex molecules. Zhang et al. (2011) highlighted the role of "N⋯π and O⋯π interactions rather than 'directed' hydrogen bonding in the crystal packing" of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which may offer insights into the crystalline behavior of similar compounds (Zhang et al., 2011).
Photopolymerization Potential
Innovative applications in materials science, such as photopolymerization, can be explored through the synthesis of compounds with specific functional groups. Guillaneuf et al. (2010) described a compound with photoiniferter activity, highlighting the potential of complex molecules like this compound in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Key Odorant Generation
The understanding of key odorants generated by thermal treatment and their influence on aroma and flavor is an area of significant interest. Münch et al. (1997) explored the "Influence of the Amino Acid Composition on Odorant Formation" which could relate to the study of similar compounds for flavor and fragrance applications (Münch et al., 1997).
Anticancer Drug Potential
Exploring the therapeutic potential of complex molecules, Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes to evaluate their anticancer properties. This research indicates the potential for compounds with similar structures to be investigated for their biological activities and as possible anticancer drugs (Basu Baul et al., 2009).
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-15(2)25(6,14-26)27-24(30)18(5)33-23(29)11-9-19-8-10-21(22(12-19)31-7)32-13-20-16(3)28-34-17(20)4/h8-12,15,18H,13H2,1-7H3,(H,27,30)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITFGSFXWOIAFY-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=CC(=O)OC(C)C(=O)NC(C)(C#N)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)/C=C/C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)


![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)


![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)
![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
